2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one
Description
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one” features a multifunctional architecture combining benzothiazole, oxadiazole, azetidine, and trifluoromethylphenyl pharmacophores. The benzothiazole moiety (a bicyclic aromatic heterocycle with sulfur and nitrogen) is linked via a sulfanyl group to an ethanone fragment, which bridges to an azetidine ring. The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group. This design leverages structural motifs known for biological activity: benzothiazoles are associated with antitumor and anticonvulsant properties , oxadiazoles enhance metabolic stability and hydrogen bonding , and trifluoromethyl groups improve lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S2/c22-21(23,24)14-5-3-4-12(8-14)18-26-19(30-27-18)13-9-28(10-13)17(29)11-31-20-25-15-6-1-2-7-16(15)32-20/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQXKAHQLJPXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one is a complex organic molecule that combines various structural motifs known for their biological activity. The presence of a benzothiazole moiety, trifluoromethyl groups, and oxadiazole structures suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Structure and Synthesis
The molecular structure of the compound features a benzothiazole ring linked to an ethanone group through a sulfanyl linkage. The incorporation of a trifluoromethyl-substituted phenyl group and an azetidine ring enhances its pharmacological profile.
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Formation of the Benzothiazole Moiety : This can be achieved through the reaction of 2-mercaptobenzothiazole with appropriate electrophiles.
- Introduction of the Trifluoromethyl Group : This is often accomplished using trifluoromethylation techniques.
- Final Assembly : The azetidine and ethanone components are introduced through acylation and cyclization reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and trifluoromethyl groups exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the trifluoromethyl group is critical for enhancing antibacterial activity, with reported MIC values as low as 0.78 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in studies involving:
- Inhibition of Cancer Cell Proliferation : Analogous compounds have demonstrated the ability to inhibit the proliferation of HeLa cancer cell lines, suggesting that similar mechanisms may apply to this compound .
- Mechanism of Action : The interaction with specific molecular targets such as GroEL proteins has been proposed to mediate its anticancer effects .
Case Studies
Several case studies have documented the biological activities of related compounds:
Chemical Reactions Analysis
Reactivity of the Benzothiazol-2-ylsulfanyl Group
The benzothiazole-sulfanyl (C7H4NS2) unit is a critical site for nucleophilic substitution and oxidation:
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Nucleophilic substitution : The sulfanyl group (-S-) can act as a leaving group. For example, under basic conditions, thiols or amines may displace the benzothiazole-sulfanyl group.
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Oxidation : The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) using H2O2 or mCPBA (meta-chloroperbenzoic acid) .
Table 1: Sulfanyl Group Transformations
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H2O2, AcOH, 0–5°C | Sulfoxide | , |
| Substitution | Ethanethiol, K2CO3 | Thioether |
1,2,4-Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring (C8H4F3N2O) exhibits stability under mild conditions but undergoes ring-opening under acidic or reductive environments:
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Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the oxadiazole to form a nitrile and an amide.
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Nucleophilic Attack : Electron-deficient C5 of the oxadiazole reacts with nucleophiles (e.g., amines), leading to ring-opening products .
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole to a diamide .
Key Observation : The electron-withdrawing trifluoromethyl group on the phenyl ring enhances the oxadiazole’s electrophilicity, accelerating nucleophilic reactions.
Azetidine Ring Reactions
The azetidine (C3H6N) ring’s strain drives reactivity:
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Ring-Opening : Nucleophiles (e.g., H2O, ROH, NH3) attack the azetidine under acidic conditions, yielding γ-amino ketones .
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Alkylation : The azetidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents .
Table 2: Azetidine Reactivity
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Ring-Opening | 6M HCl, 80°C | γ-Amino ketone | |
| N-Alkylation | CH3I, DMF, 50°C | N-Methyl azetidine |
Ketone Functional Group Transformations
The ethanone group (C=O) participates in classical ketone reactions:
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Reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol .
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Condensation : Forms hydrazones or semicarbazones with hydrazines in ethanol .
Critical Note : Steric hindrance from the azetidine and benzothiazole groups may slow ketone reactivity compared to simpler aliphatic ketones .
Synthetic Pathways and Key Intermediates
Based on analogous syntheses:
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Oxadiazole Formation : Cyclization of an amideoxime with a carboxylic acid derivative (e.g., using EDCl/HOBt).
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Azetidine Coupling : SN2 displacement of a chloroazetidine intermediate with the benzothiazole-sulfanyl ethanone .
Figure 1: Proposed Synthesis
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Trifluoromethylphenyl-oxadiazole assembly via [3+2] cycloaddition.
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Azetidine introduction via Mitsunobu reaction or nucleophilic substitution.
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Final coupling of benzothiazole-sulfanyl ethanone under basic conditions ,.
Stability and Degradation Pathways
Comparison with Similar Compounds
Benzothiazole-Urea Derivatives ()
Compounds such as 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas (e.g., 5f, 5n, 5p) demonstrated 100% protection in maximal electroshock seizure (MES) models, outperforming phenytoin. Key structural differences include:
- Substituent Effects: Fluorine or methyl groups at the benzothiazole’s 6-position and hydroxyl/methoxy groups on the phenyl ring enhanced anticonvulsant activity.
Thiadiazole and Triazole Derivatives ()
Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one and 1,3,4-thiadiazole derivatives highlight the role of sulfur-containing heterocycles in medicinal chemistry. The target compound’s 1,2,4-oxadiazole and sulfanyl groups may improve metabolic stability compared to thiadiazoles, which are prone to oxidation .
Benzoimidazole-Triazole Hybrids ()
Derivatives such as 9a–e incorporate triazole and thiazole moieties for antitumor activity.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
